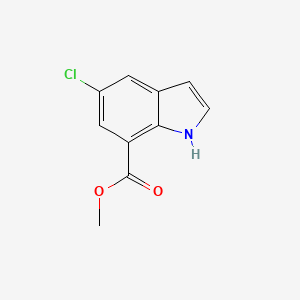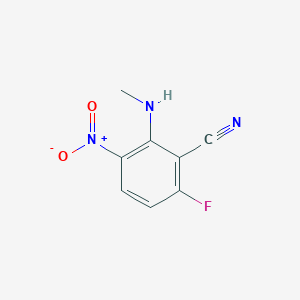![molecular formula C12H16BrNO4S B1532793 4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide CAS No. 1309682-54-9](/img/structure/B1532793.png)
4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide
Descripción general
Descripción
“4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is another method that has been reported for the synthesis of related compounds .Aplicaciones Científicas De Investigación
Ethoxybromination of Enamides
Research demonstrates the utility of ethoxybromination in organic synthesis, where (diacetoxyiodo)benzene, along with simple bromide salts in ethanol, facilitates the regioselective ethoxybromination of enamides. This method yields α-bromo hemiaminals, serving as versatile intermediates for further transformations (Nocquet‐Thibault, Retailleau, Cariou, & Dodd, 2013).
Antimicrobial and Cytotoxicity Evaluation
Another study highlights the synthesis of novel oxazol-5(4H)-ones with potential pharmacological applications. These compounds, derived from certain benzamidoacetic acids and bromobenzaldehydes, were evaluated for cytotoxicity using Artemia salina and Daphnia magna, as well as for antimicrobial activity against various bacterial and fungal strains (Rosca, 2020).
Electrogenerated Nickel(I) Catalysis
A study focused on the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives using electrogenerated nickel(I) tetramethylcyclam. This method emphasizes the role of electrochemistry in facilitating high-yield organic transformations, offering a novel approach to synthesizing tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).
Inhibitory Studies on Enzymes
The synthesis and characterization of novel compounds for inhibiting carbonic anhydrases and cholinesterase enzymes were detailed, indicating potential applications in medicinal chemistry and drug development. These studies show how bromophenol derivatives can serve as potent inhibitors, providing insights into enzyme inhibition mechanisms (Bayrak, Taslimi, Karaman, Gulcin, & Menzek, 2019).
Propiedades
IUPAC Name |
4-bromo-3-ethoxy-N-(2-methylsulfonylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-3-18-11-8-9(4-5-10(11)13)12(15)14-6-7-19(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILKVNYRQMITKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NCCS(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

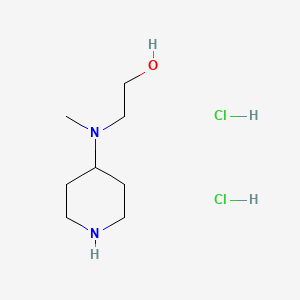
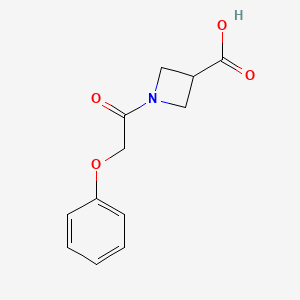
![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)
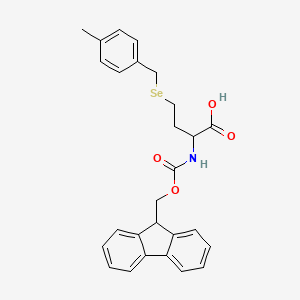
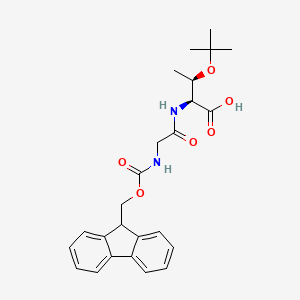
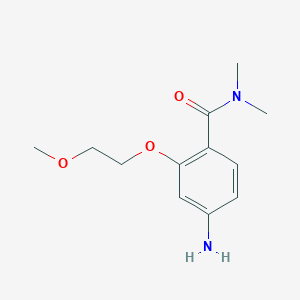
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)
